2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide is an intriguing compound with significant implications in various fields of science It features a complex molecular structure that includes an indole ring fused with a pyrimidine ring, a benzyl group, a fluorine atom, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide involves a multi-step process. The initial steps usually include the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl and fluorine substituents. Typical reagents for these steps might include benzyl bromide, fluorine sources such as N-fluorobenzenesulfonimide (NFSI), and acetic anhydride.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like catalytic hydrogenation and phase-transfer catalysis could be employed to enhance efficiency. Continuous flow reactors may also be used to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and pyrimidine rings may undergo oxidation to form quinone-type structures.
Reduction: Reduction can occur at the keto group, converting it to a secondary alcohol.
Substitution: The benzyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Jones reagent.
Reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation products: Quinone derivatives.
Reduction products: Secondary alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound is used in organic synthesis as an intermediate for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in developing new materials and reagents.
Biology
In biological research, it may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its fluorine atom could be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for tracking biological processes.
Medicine
Its potential therapeutic applications include serving as a scaffold for designing new drugs. The compound’s ability to interact with various biological targets may lead to the development of pharmaceuticals for treating diseases such as cancer and neurological disorders.
Industry
In industry, it might be used in the development of advanced materials, including polymers and coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzyl group and fluorine atom may enhance binding affinity to proteins, while the indole and pyrimidine rings could participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate enzyme activity or receptor function, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide: Substitution of chlorine for fluorine.
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide: Methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. These features can enhance its efficacy and selectivity in biological systems, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-17-7-6-8-18(2)24(17)30-23(33)15-32-22-12-11-20(28)13-21(22)25-26(32)27(34)31(16-29-25)14-19-9-4-3-5-10-19/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGLNZVSJGZMNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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